molecular formula C25H25N5O2 B11322234 1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B11322234
M. Wt: 427.5 g/mol
InChI Key: HBSFBLXKDNPENB-UHFFFAOYSA-N
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Description

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl and phenyl groups, and finally, the attachment of the piperazine and ethanone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

1-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C25H25N5O2/c1-18(31)28-12-14-29(15-13-28)24-23-22(19-6-4-3-5-7-19)16-30(25(23)27-17-26-24)20-8-10-21(32-2)11-9-20/h3-11,16-17H,12-15H2,1-2H3

InChI Key

HBSFBLXKDNPENB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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